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Compound of Interest

Compound Name:
Carbazamidine

monohydrochloride

CAS No.: 16139-18-7

Cat. No.: B106072 Get Quote

Part 1: Executive Summary & Critical Reagent
Identification
Warning: Reagent Nomenclature Ambiguity Before proceeding, it is critical to distinguish

between two chemicals often conflated under the label "Carbazamidine monohydrochloride."

The success of this protocol depends on identifying the correct reagent on your shelf.

Reagent Common
Name

Chemical Structure CAS Number
Function in
Bioconjugation

1H-Pyrazole-1-

carboxamidine HCl

(HPCA)

Pyrazole ring attached

to a guanidine group
4023-02-3

Active Reagent.

Transfers the

carbazamidine group

to Lysines

(Guanidination).

Guanidine

Hydrochloride

Free Guanidinium

cation (

)

50-01-1

Denaturant. Used to

unfold proteins. Does

NOT form covalent

bonds.
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Scope of this Guide: This application note details the use of 1H-Pyrazole-1-carboxamidine HCl

(HPCA) and the related O-Methylisourea (OMIU) to covalently install carbazamidine

(guanidine) moieties onto protein Lysine residues. This process, known as Guanidination,

converts Lysine to Homoarginine.[1][2][3]

Key Benefits:

Enhanced Mass Spectrometry (MALDI-TOF): Homoarginine has a higher pKa (12.5) than

Lysine (10.5), significantly improving ionization and signal intensity (the "Arginine Effect").

Protein Stabilization: Introduction of the guanidinium group can increase thermal stability by

forming robust salt bridges.

Site-Selective Blocking: Converts reactive

-amines (Lys) into inert guanidines, allowing selective conjugation at the N-terminus (

-amine).

Part 2: Mechanism of Action
The reaction is a nucleophilic substitution where the

-amino group of a Lysine residue attacks the central carbon of the carbazamidine reagent.

Deprotonation: The reaction requires a pH > 9.0 to ensure a fraction of Lysine

-amines are uncharged (

) and nucleophilic.

Nucleophilic Attack: The Lysine amine attacks the electrophilic carbon of the reagent (HPCA

or OMIU).

Elimination:

For HPCA: 1H-Pyrazole is the leaving group (Fast reaction).

For OMIU: Methanol is the leaving group (Slow reaction).
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Product: The Lysine is converted to Homoarginine, retaining a positive charge but shifting

the pKa from ~10.5 to ~12.5.

Diagram 1: Chemical Mechanism of Guanidination
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(R-NH2)

Tetrahedral
Intermediate

Nucleophilic Attack
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Reagent
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Leaving Group
(Pyrazole or MeOH)Elimination

Homoarginine
(Carbazamidine Adduct)

Product Formation

Click to download full resolution via product page

Caption: Conversion of Lysine amines to Homoarginine via nucleophilic substitution, releasing

a leaving group.

Part 3: Experimental Protocols
Protocol A: Rapid Guanidination using 1H-Pyrazole-1-
carboxamidine HCl (HPCA)
Recommended for: High-throughput proteomics, N-terminal labeling strategies.

Reagents Required:

Protein Sample (0.1 – 2 mg/mL in PBS or water).

Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (CAS 4023-02-3).

Base: Triethylamine (TEA) or 1M NaOH.

Buffer: 0.2 M Sodium Carbonate/Bicarbonate, pH 10.0.

Step-by-Step Workflow:

Buffer Exchange: Ensure the protein is free of primary amine buffers (Tris, Glycine). Dialyze

or desalt into 0.2 M Carbonate Buffer, pH 10.0.
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Reagent Preparation: Prepare a 1.0 M stock solution of HPCA in water. Note: Fresh

preparation is preferred.

Reaction Initiation: Add the HPCA stock to the protein solution to achieve a 100-fold to 1000-

fold molar excess over total Lysine residues.

Example: For 1 mg/mL IgG (~150 kDa, ~80 Lysines), protein is ~6.6 µM. Lysine conc is

~530 µM. Add HPCA to ~50-100 mM final concentration.

Incubation: Incubate at 37°C for 16–24 hours (or 50°C for 2–4 hours if protein stability

permits).

Optimization: HPCA is faster than O-methylisourea; complete conversion often occurs

overnight.

Quenching & Purification: Stop reaction by adding 10% Trifluoroacetic acid (TFA) to lower pH

< 3 (if proceeding to MS) or immediately desalt using a Zeba Spin Column or dialysis

cassette (PBS pH 7.4) to remove excess pyrazole.

Protocol B: Traditional Guanidination using O-
Methylisourea (OMIU)
Recommended for: Cost-sensitive bulk applications where time is not critical.

Reagents Required:

Reagent: O-Methylisourea hemisulfate (or hydrochloride).

Activation Base: 7 M Ammonia or Barium Hydroxide (to remove sulfate).

Workflow Differences:

pH Control: OMIU is often supplied as a hemisulfate salt.[4] It is highly acidic. You must

neutralize it with 7M Ammonia or NaOH to pH 10.5–11.0 before adding to the protein.

Incubation: Requires longer incubation (3 to 7 days at 4°C, or 24–48 hours at 37°C) for

>95% conversion.
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Efficiency: Generally lower conversion rates than HPCA unless pushed with massive excess

and time.

Part 4: Data Analysis & Validation
How do you verify the Carbazamidine installation?

1. MALDI-TOF Mass Spectrometry (The "Gold Standard") Guanidination results in a specific

mass shift.

Mass Shift: +42.02 Da per Lysine residue.[4]

Signal Enhancement: Compare peak intensities of Lys-terminated peptides before and after

reaction. Guanidinated peptides (Homoarginine) should show 2x–10x higher signal-to-noise

ratio due to increased basicity.

2. TNBS Assay (Colorimetric) Trinitrobenzenesulfonic acid (TNBS) reacts specifically with

primary amines.

Result: As guanidination proceeds, the absorbance at 335 nm (TNBS-amine adduct)

decreases.

Calculation: % Modification =

.

Table 1: Comparison of Lysine vs. Homoarginine
Properties
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Property
Lysine (

-amine)

Homoarginine
(Carbazamidine)

Impact on
Bioconjugation

pKa ~10.5 ~12.5

Maintains positive

charge at pH 11;

improves solubility.

Mass Addition 0 +42.02 Da
Distinct signature for

MS validation.

Reactivity
High (NHS-esters,

Epoxides)
Inert to NHS-esters

Allows selective

labeling of N-terminus

after blocking Lys.

Proton Affinity Moderate High
Increases ionization

efficiency in MALDI.

Part 5: Workflow Visualization
Diagram 2: Experimental Decision Tree
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Start: Protein Sample

Check Reagent CAS

CAS 4023-02-3
(HPCA)

O-Methylisourea
(OMIU)

CAS 50-01-1
(Guanidine HCl)

Add 100x Excess
pH 10.0, 37°C, 16h

Add 1000x Excess
pH 11.0, 37°C, 48h

STOP: Denaturant Only.
Do not use for conjugation.

Validation:
Mass Spec (+42 Da)

or TNBS Assay

End: Homoarginine-Protein

Click to download full resolution via product page

Caption: Decision tree for selecting the correct guanidination reagent and protocol parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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